
trans 2-(4-Isobutoxyphenyl)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-(4-Isobutoxyphenyl)cyclopropanecarboxylic acid: is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with an isobutoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Isobutoxyphenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by functional group transformations. One common method involves the reaction of 4-isobutoxystyrene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent oxidation and carboxylation steps yield the desired carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Formation of 4-isobutoxybenzaldehyde or 4-isobutoxybenzoic acid.
Reduction: Formation of trans-2-(4-isobutoxyphenyl)cyclopropanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of cyclopropane-containing pharmaceuticals and agrochemicals.
Biology: Studies have explored its potential as a ligand for biological receptors, given its structural similarity to certain bioactive molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which trans-2-(4-Isobutoxyphenyl)cyclopropanecarboxylic acid exerts its effects depends on its specific application. For instance, as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring can confer rigidity to the molecule, enhancing its binding affinity and selectivity.
Comparación Con Compuestos Similares
- trans-2-(4-Methoxyphenyl)cyclopropanecarboxylic acid
- trans-2-(4-Ethoxyphenyl)cyclopropanecarboxylic acid
- trans-2-(4-Propoxyphenyl)cyclopropanecarboxylic acid
Comparison: Compared to its analogs, trans-2-(4-Isobutoxyphenyl)cyclopropanecarboxylic acid is unique due to the presence of the isobutoxy group, which can influence its physical properties, reactivity, and biological activity. The bulkier isobutoxy group may enhance lipophilicity and membrane permeability, potentially improving its efficacy in certain applications.
Propiedades
Fórmula molecular |
C14H18O3 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
(1R,2R)-2-[4-(2-methylpropoxy)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O3/c1-9(2)8-17-11-5-3-10(4-6-11)12-7-13(12)14(15)16/h3-6,9,12-13H,7-8H2,1-2H3,(H,15,16)/t12-,13+/m0/s1 |
Clave InChI |
VVTHTRMVKKHTAY-QWHCGFSZSA-N |
SMILES isomérico |
CC(C)COC1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O |
SMILES canónico |
CC(C)COC1=CC=C(C=C1)C2CC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2-methoxyethoxy)ethoxy]-4-oxobutanoic acid](/img/structure/B13721687.png)
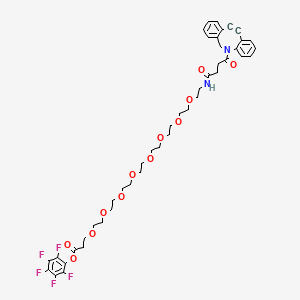
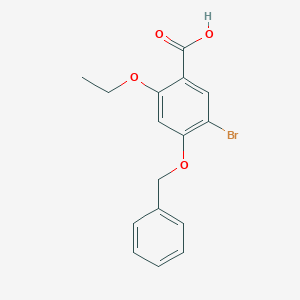
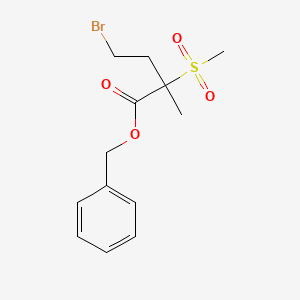

![[2-(3,4-Dimethoxyphenyl)-2-hydroxyiminoethyl]carbamic acid tert-butyl ester](/img/structure/B13721716.png)
![6-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid methyl ester](/img/structure/B13721725.png)

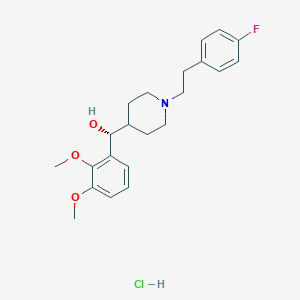
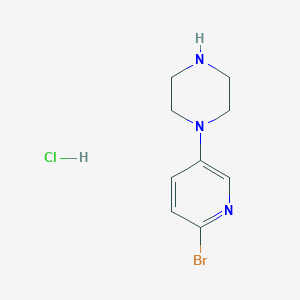

![Methyl 7-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B13721752.png)
![1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13721772.png)
![Ethyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13721776.png)
